molecular formula C13H10N2O8S B12546927 Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester CAS No. 154853-46-0

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester

Cat. No.: B12546927
CAS No.: 154853-46-0
M. Wt: 354.29 g/mol
InChI Key: KZXXNBLCBLVRKT-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester is an organic compound with the molecular formula C13H10N2O8S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a 4-methoxy group and a 2,4-dinitrophenyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester typically involves the esterification of benzenesulfonic acid derivatives with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide or thionyl chloride to facilitate the formation of the ester bond. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenesulfonic acid and 2,4-dinitrophenol.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include sodium hydroxide for hydrolysis and palladium on carbon for reduction. The major products formed from these reactions include benzenesulfonic acid derivatives and 2,4-dinitrophenol or its reduced forms.

Scientific Research Applications

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound a potential candidate for enzyme inhibition and other therapeutic applications.

Comparison with Similar Compounds

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

154853-46-0

Molecular Formula

C13H10N2O8S

Molecular Weight

354.29 g/mol

IUPAC Name

(2,4-dinitrophenyl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C13H10N2O8S/c1-22-10-3-5-11(6-4-10)24(20,21)23-13-7-2-9(14(16)17)8-12(13)15(18)19/h2-8H,1H3

InChI Key

KZXXNBLCBLVRKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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